Enhanced Hydrophilicity via Amide Bond: LogP -1.8 vs. -1.1 for Ether-Only Analog
The calculated LogP for Aminooxy-amido-PEG4-propargyl is -1.8 . This is a 0.7 unit decrease in lipophilicity compared to Aminooxy-PEG4-propargyl (CAS 1835759-78-8), which has a LogP of -1.1 . The difference arises from the presence of an amide bond in the target compound versus a simple ether linkage in the comparator, which alters the overall polarity and hydrogen-bonding capacity.
| Evidence Dimension | Hydrophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -1.8 |
| Comparator Or Baseline | Aminooxy-PEG4-propargyl (CAS 1835759-78-8); LogP = -1.1 |
| Quantified Difference | ΔLogP = -0.7 (more hydrophilic) |
| Conditions | Calculated physicochemical property |
Why This Matters
A more negative LogP value correlates with increased aqueous solubility and potentially reduced non-specific binding to hydrophobic surfaces or biomolecules, a critical factor for maintaining native protein conformation during conjugation.
